5-Bromo-2,4,6-trichloropyrimidine

Catalog No.
S685624
CAS No.
63931-21-5
M.F
C4BrCl3N2
M. Wt
262.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2,4,6-trichloropyrimidine

CAS Number

63931-21-5

Product Name

5-Bromo-2,4,6-trichloropyrimidine

IUPAC Name

5-bromo-2,4,6-trichloropyrimidine

Molecular Formula

C4BrCl3N2

Molecular Weight

262.31 g/mol

InChI

InChI=1S/C4BrCl3N2/c5-1-2(6)9-4(8)10-3(1)7

InChI Key

GKTWIIVEUYLSCS-UHFFFAOYSA-N

SMILES

C1(=C(N=C(N=C1Cl)Cl)Cl)Br

Canonical SMILES

C1(=C(N=C(N=C1Cl)Cl)Cl)Br

Synthesis:

5-Bromo-2,4,6-trichloropyrimidine is a heterocyclic compound, meaning it contains atoms from different elements in its ring structure. This specific compound can be synthesized through various methods, including the reaction of 2,4,6-trichloropyrimidine with bromine (Br2) [].

Potential Applications:

Research into the potential applications of 5-bromo-2,4,6-trichloropyrimidine is ongoing, but it has been explored in several areas of scientific research:

  • Antimicrobial activity: Studies have investigated the potential of 5-bromo-2,4,6-trichloropyrimidine as an antimicrobial agent. Some studies have shown moderate activity against certain bacterial and fungal strains []. However, further research is needed to determine its efficacy and potential therapeutic applications.
  • Building block for drug discovery: The pyrimidine ring structure is present in various biologically active molecules, including some pharmaceuticals. 5-Bromo-2,4,6-trichloropyrimidine can potentially serve as a building block for the synthesis of new drug candidates.

5-Bromo-2,4,6-trichloropyrimidine is a halogenated pyrimidine derivative with the molecular formula C₄HBrCl₃N₂. This compound features a pyrimidine ring that is substituted with one bromine atom and three chlorine atoms, making it a highly reactive intermediate in organic synthesis. Its unique structure allows it to participate in a variety of

  • Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles such as amines or thiols, facilitating the formation of new compounds.
  • Oxidation and Reduction: The compound can participate in oxidation or reduction reactions depending on the reagents used.
  • Coupling Reactions: It can engage in coupling reactions with aryl or alkyl halides to form more complex structures .

These reactions are essential for synthesizing various biologically active compounds.

This compound exhibits significant biological activity, particularly as an intermediate in the synthesis of pharmacologically active agents. It has been implicated in the development of drugs with anticancer, antimicrobial, and anti-inflammatory properties. The compound influences cellular functions by modulating signaling pathways and gene expression, affecting the activity of kinases and transcription factors .

The synthesis of 5-Bromo-2,4,6-trichloropyrimidine typically involves halogenation processes. A common method includes:

  • Halogenation of 2,4,6-trichloropyrimidine: This involves reacting 2,4,6-trichloropyrimidine with bromine in the presence of a catalyst.
  • Reaction Conditions: The reaction is conducted under controlled conditions using solvents like acetonitrile or dichloromethane at elevated temperatures to ensure high yields and purity.

Purification methods such as crystallization or distillation are employed post-reaction to isolate the desired product .

5-Bromo-2,4,6-trichloropyrimidine serves multiple purposes:

  • Pharmaceuticals: It is utilized as an intermediate in synthesizing various drugs.
  • Agrochemicals: The compound finds applications in developing pesticides and herbicides.
  • Chemical Research: Its unique reactivity makes it valuable for exploring new synthetic pathways and developing novel compounds .

Research indicates that 5-Bromo-2,4,6-trichloropyrimidine interacts with various biological molecules. Its role as an intermediate has been studied extensively in the context of drug development. For instance, it has been used in synthesizing Etravirine, an antiretroviral medication for HIV treatment . Additionally, studies have shown its potential effects on cellular signaling pathways and gene expression modulation .

Several compounds share structural similarities with 5-Bromo-2,4,6-trichloropyrimidine:

Compound NameStructural FeaturesUnique Aspects
2,4,6-TrichloropyrimidineLacks bromine; similar reactivityUsed primarily for similar synthetic applications
5-Bromo-2,4-dichloropyrimidineOne less chlorine atom; retains bromineSimilar applications but slightly different reactivity
5-Bromo-6-chloropyrimidineDifferent substitution pattern; retains bromineUsed in various chemical syntheses

The uniqueness of 5-Bromo-2,4,6-trichloropyrimidine lies in its specific substitution pattern that imparts distinct reactivity and selectivity compared to these similar compounds. This makes it particularly valuable in synthesizing a wide range of biologically active compounds .

XLogP3

3.8

Wikipedia

5-Bromo-2,4,6-trichloropyrimidine

Dates

Modify: 2023-08-15

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